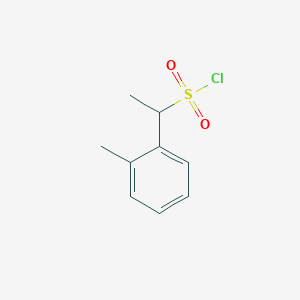

1-(O-tolyl)ethane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Chemical Transformations

The paramount importance of sulfonyl chlorides in organic synthesis lies in their ability to readily form sulfonamides and sulfonate esters. The reaction with primary and secondary amines to yield sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. Similarly, the reaction with alcohols affords sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions, thus facilitating the introduction of various functional groups.

Beyond these fundamental transformations, sulfonyl chlorides participate in a diverse range of reactions. They are precursors to sulfones via Friedel-Crafts reactions with aromatic compounds and can be reduced to sulfinates and thiols. Furthermore, they serve as sources of sulfonyl radicals and can engage in various radical-mediated reactions. The versatility of sulfonyl chlorides is underscored by their use in the synthesis of dyes, pigments, and polymers, highlighting their broad impact across the chemical industry.

Overview of the Structural Features and Reactivity Principles of Alkyl-Aryl Sulfonyl Chlorides

Alkyl-aryl sulfonyl chlorides are characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, an alkyl group, and an aryl group. The general structure is depicted below:

The reactivity of these compounds is governed by several key factors:

Electrophilicity of the Sulfur Atom: The two strongly electron-withdrawing oxygen atoms and the chlorine atom render the central sulfur atom highly electrophilic. This makes it a prime target for nucleophilic attack.

The Nature of the Leaving Group: The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution at the sulfur center.

Steric and Electronic Effects of the Substituents: The nature of the alkyl and aryl groups attached to the sulfur atom can significantly influence the reactivity of the sulfonyl chloride. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the sulfur atom, particularly from bulky ortho-substituents on the aryl ring, can also impact the rate of reaction, sometimes in a counterintuitive manner by accelerating substitution. mdpi.commdpi.com

The reaction with a nucleophile (Nu) typically proceeds via a nucleophilic substitution mechanism, as shown in the following generalized scheme:

Research Trajectories for Specific Sulfonyl Chloride Scaffolds, Highlighting 1-(O-tolyl)ethane-1-sulfonyl chloride

While a vast body of research exists for common sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, the exploration of more structurally diverse scaffolds continues to be an active area of investigation. The introduction of varied substitution patterns on the aryl ring and modifications of the alkyl chain allows for the fine-tuning of the electronic and steric properties of the sulfonyl chloride, which can lead to novel reactivity and the synthesis of new chemical entities.

One such specific scaffold is This compound . This compound is distinguished by the presence of a methyl group at the ortho position of the phenyl ring and an ethyl group attached to the sulfonyl chloride moiety.

| Property | Value |

| IUPAC Name | 1-(2-methylphenyl)ethane-1-sulfonyl chloride |

| CAS Number | 1251347-84-8 |

| Molecular Formula | C₉H₁₁ClO₂S |

| Molecular Weight | 218.70 g/mol |

The ethyl group directly attached to the sulfonyl chloride further contributes to the steric environment around the sulfur atom. Despite its interesting structural characteristics, a review of the scientific literature indicates that this compound is not a widely studied compound. Its synthesis and reactivity are not extensively documented in peer-reviewed journals, and it appears to be primarily available as a research chemical from commercial suppliers. cato-chem.combldpharm.com

Future research trajectories for this compound could involve:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for its preparation would be the first step towards wider investigation and application.

Systematic Reactivity Studies: A thorough investigation of its reactions with a variety of nucleophiles would elucidate the combined steric and electronic effects of the o-tolyl and ethyl groups.

Application in the Synthesis of Novel Compounds: Its unique substitution pattern could be exploited to synthesize novel sulfonamides and sulfonate esters with potentially interesting biological or material properties.

The limited available information on this compound suggests that it is a relatively unexplored area of sulfonyl chloride chemistry, representing an opportunity for further research and discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2S |

|---|---|

Molecular Weight |

218.70 g/mol |

IUPAC Name |

1-(2-methylphenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO2S/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6,8H,1-2H3 |

InChI Key |

IVKDALWMBJQSDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 O Tolyl Ethane 1 Sulfonyl Chloride

Precursor Synthesis and Functionalization of the O-tolyl Ethane Moiety

The initial phase of the synthesis focuses on assembling the 1-(o-tolyl)ethane structure and subsequently introducing the required sulfur functionality.

The creation of the o-ethyltoluene (1-(o-tolyl)ethane) framework is a critical first step. A common and effective method is a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: Toluene is subjected to Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). scribd.comquizlet.com This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-substituted isomers of methylacetophenone. oup.comyoutube.com Due to the ortho, para-directing nature of the methyl group on the toluene ring, the primary products are 1-(p-tolyl)ethan-1-one and the desired precursor, 1-(o-tolyl)ethan-1-one. quizlet.comlibretexts.org Steric hindrance often leads to the para-isomer being the major product, necessitating careful control of reaction conditions and subsequent purification to isolate the ortho-isomer. youtube.comlibretexts.org

Ketone Reduction: The carbonyl group of the isolated 1-(o-tolyl)ethan-1-one is then reduced to a methylene group to form o-ethyltoluene. This can be achieved through several classic reduction methods:

Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates stable in strong acidic conditions.

Wolff-Kishner Reduction: Involves the formation of a hydrazone followed by heating with a strong base like potassium hydroxide in a high-boiling solvent. This pathway is ideal for substrates sensitive to acid.

An alternative, though often less selective, single-step method is the direct Friedel-Crafts alkylation of toluene with an ethylating agent like ethylene or ethyl halide using a catalyst, such as a modified HZSM-5 molecular sieve. google.comgoogle.com However, this approach can be complicated by polyalkylation and rearrangement side reactions.

With the o-ethyltoluene skeleton in hand, the next stage involves a three-step functionalization of the benzylic carbon (C1 of the ethane group).

Benzylic Bromination: The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This reactivity allows for selective halogenation at this position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light (hν), is the preferred method for this transformation. masterorganicchemistry.comyoutube.comchadsprep.com This reaction converts o-ethyltoluene into 1-(1-bromoethyl)-2-methylbenzene with high regioselectivity, avoiding reactions with the aromatic ring. chemistrysteps.com

Thiol Synthesis via Isothiouronium Salt: The resulting benzylic bromide is converted to the corresponding thiol, 1-(o-tolyl)ethane-1-thiol. While direct substitution with hydrosulfide anion is possible, a more robust and less odorous method involves reaction with thiourea. ucalgary.cajove.com The sulfur atom of thiourea acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form a stable S-alkylisothiouronium salt. arkat-usa.orgpearson.comias.ac.in This salt is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the desired thiol. ucalgary.cajove.com This two-step, one-pot procedure avoids the direct handling of volatile and malodorous thiols. arkat-usa.org

Oxidative Chlorination of Thiol: The final step is the conversion of 1-(o-tolyl)ethane-1-thiol to this compound. This is achieved through oxidative chlorination. A variety of reagents can accomplish this transformation, ranging from traditional methods to milder, more modern protocols. researchgate.netresearchgate.net Common reagents include aqueous chlorine, N-chlorosuccinimide (NCS) in the presence of acid, or combinations of an oxidant and a chloride source, such as hydrogen peroxide with zirconium tetrachloride or thionyl chloride. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net

Optimization of Synthetic Pathways

Optimizing each synthetic step is crucial for maximizing yield, minimizing byproducts, and ensuring reproducibility.

Friedel-Crafts Acylation: The ratio of ortho to para isomers can be influenced by temperature, reaction time, and the choice and amount of Lewis acid catalyst. Lower temperatures may favor the less sterically hindered para product, requiring careful optimization to enhance the yield of the ortho-isomer.

Benzylic Bromination: The reaction must be carefully controlled to prevent side reactions such as dibromination or electrophilic aromatic substitution. This is achieved by using NBS, which maintains a low, steady concentration of Br₂ throughout the reaction. libretexts.orgmasterorganicchemistry.com The choice of solvent (typically non-polar, like CCl₄) and the efficient removal of the succinimide byproduct are also important.

Oxidative Chlorination: The choice of reagent for the final oxidation step significantly impacts the reaction's efficiency, safety, and environmental footprint. Modern methods offer significant advantages over the use of hazardous chlorine gas. organic-chemistry.org The selection of solvent is also critical; polar solvents like acetonitrile (B52724) often provide excellent yields in these oxidations. thieme-connect.com

The following table compares various reagents for the oxidative chlorination of thiols to sulfonyl chlorides.

| Reagent System | Oxidant | Chloride Source | Conditions | Advantages | Disadvantages |

| Aqueous Chlorine | Cl₂ | Cl₂ | Aqueous media, 20-23 °C | Traditional, effective | Hazardous (toxic gas), harsh conditions, potential for side reactions |

| NCS / HCl | N-Chlorosuccinimide | HCl | Dilute HCl | Milder than Cl₂, good yields | Requires acidic medium |

| H₂O₂ / ZrCl₄ | Hydrogen Peroxide | ZrCl₄ | Acetonitrile, 25 °C, very fast (1 min) | Very mild, extremely fast, high yields, avoids harsh reagents | Requires metal catalyst |

| H₂O₂ / SOCl₂ | Hydrogen Peroxide | Thionyl Chloride | Room Temperature, very fast (1 min) | Highly reactive, excellent yields, cost-effective | SOCl₂ is corrosive and moisture-sensitive |

| NaClO₂ | Sodium Chlorite | In-situ from S-alkylisothiourea salt | Acetonitrile/Water | Safe, environmentally benign, high yields | Used with S-alkylisothiourea salt precursor |

| Bleach (NaOCl) | Sodium Hypochlorite | In-situ from S-alkylisothiourea salt | Acetonitrile/Water | Economic, simple, environmentally friendly | Used with S-alkylisothiourea salt precursor |

The C1 carbon of this compound is a stereocenter. The synthetic pathway described above involves achiral reagents and intermediates, which will invariably produce a racemic mixture (an equal mixture of both enantiomers).

Achieving a stereoselective synthesis to produce a single enantiomer requires a fundamentally different approach:

Chiral Resolution: A racemic intermediate, such as the corresponding sulfonic acid or a precursor amine, could be resolved by forming diastereomeric salts with a chiral resolving agent. After separation of the diastereomers, the desired enantiomer would be liberated and carried forward to the final product.

Asymmetric Synthesis: This would involve introducing chirality at an early stage. For example, the asymmetric reduction of 1-(o-tolyl)ethan-1-one using a chiral catalyst could produce an enantiomerically enriched alcohol. This chiral alcohol could then be converted to the thiol and subsequently the sulfonyl chloride, potentially with control of stereochemistry.

Kinetic Desymmetrization: Chiral catalysts could be used in the direct conversion of racemic intermediates, reacting with one enantiomer faster than the other. nih.gov

Developing a de novo asymmetric synthesis for this specific target molecule would require significant research and experimentation to identify suitable catalysts and conditions.

Scalable and Sustainable Synthetic Approaches

Transitioning a synthetic route from laboratory scale to industrial production introduces challenges related to safety, cost, and environmental impact.

Scalability:

Friedel-Crafts Reaction: The use of stoichiometric amounts of AlCl₃ generates large quantities of acidic aluminum-containing waste, which is problematic for large-scale operations. Continuous flow reactors and solid acid catalysts are being explored to mitigate these issues. mdpi.com

Reagent Handling: Large-scale use of hazardous materials like thionyl chloride or managing highly exothermic quenching steps requires specialized equipment and stringent safety protocols. researchgate.net

Purification: Chromatographic purification is often not feasible on an industrial scale. The process should be designed to yield a product that can be purified by crystallization or distillation.

Sustainable Approaches (Green Chemistry):

Catalysis: Replacing stoichiometric Lewis acids in the Friedel-Crafts step with recyclable solid acid catalysts like zeolites would significantly reduce waste.

Oxidizing Agents: The use of hydrogen peroxide as an oxidant is highly desirable from a green chemistry perspective, as its only byproduct is water. thieme-connect.comresearchgate.net Similarly, methods using bleach (NaOCl) or sodium chlorite (NaClO₂) are considered more environmentally friendly than those using chlorine gas or reagents containing heavy metals. organic-chemistry.orgorganic-chemistry.org

Precursor Route: The synthesis of sulfonyl chlorides from S-alkylisothiourea salts is promoted as a convenient and environmentally friendly method. organic-chemistry.orgresearchgate.net The starting materials (alkyl halides and thiourea) are inexpensive and readily available, and the process avoids many of the harsh reagents used in traditional methods. organic-chemistry.orgresearchgate.net Furthermore, the succinimide byproduct from NCS-mediated chlorosulfonation can be recycled back into NCS using bleach, making the process more sustainable. organic-chemistry.orgresearchgate.net

Photocatalysis: Modern sustainable methods include the use of visible-light photocatalysis to generate sulfonyl chlorides from precursors like aryldiazonium salts under mild, room-temperature conditions, offering an alternative to traditional Sandmeyer-type reactions. nih.govacs.org

Reactivity Profiles and Mechanistic Investigations of 1 O Tolyl Ethane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The core reactivity of 1-(o-tolyl)ethane-1-sulfonyl chloride involves the substitution of the chloride, a good leaving group, by various nucleophiles. These reactions are fundamental in organic synthesis for the construction of sulfonamides, sulfonate esters, and sulfones.

Reactions with Amines (Sulfonamide Formation)

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone for the synthesis of sulfonamides. acs.org For this compound, this reaction proceeds readily in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. acs.orgnih.gov

The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the expulsion of the chloride ion. A subsequent deprotonation of the nitrogen atom by the base yields the stable sulfonamide product. This method is highly efficient for a broad range of amines. mdpi.com

| Amine Nucleophile | Product Class | General Structure of Product |

| Primary Amine (e.g., Aniline) | N-Aryl Sulfonamide | |

| Secondary Amine (e.g., Diethylamine) | N,N-Dialkyl Sulfonamide | |

| Cyclic Amine (e.g., Piperidine) | N-Cyclic Sulfonamide |

Reactions with Alcohols and Phenols (Sulfonate Ester Formation)

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters. organic-chemistry.org This transformation is also typically carried out in the presence of a base like pyridine to sequester the HCl generated. fiveable.mechemistrysteps.com The resulting sulfonate esters are of significant synthetic utility, primarily because the sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. thieme-connect.com

A key feature of this reaction is that the C-O bond of the alcohol is not broken during the esterification process. Consequently, the reaction proceeds with the retention of configuration at the alcohol's stereocenter. fiveable.methieme-connect.com

| Nucleophile | Product Class | General Structure of Product |

| Primary Alcohol (e.g., Ethanol) | Alkyl Sulfonate Ester | |

| Secondary Alcohol (e.g., Isopropanol) | Alkyl Sulfonate Ester | |

| Phenol | Aryl Sulfonate Ester |

Reactions with Carbon-based Nucleophiles (Sulfone Formation)

The formation of a C-S bond to generate sulfones from sulfonyl chlorides can be achieved using potent carbon-based nucleophiles, particularly organometallic reagents. While the reaction of highly reactive Grignard or organolithium reagents with sulfonyl chlorides can sometimes be low-yielding, other organometallic compounds have proven more effective. researchgate.net

Organocuprates (Gilman reagents) are known to react with sulfonyl chlorides to produce ketones from acyl chlorides, and they can be applied to the synthesis of sulfones. chemistrysteps.com More contemporary and reliable methods often involve transition-metal catalysis. Copper-catalyzed cross-coupling reactions of organozinc reagents or arylboronic acids with sulfonyl chlorides provide a facile and efficient route to a wide variety of sulfones under mild conditions. rsc.org

Mechanistic Pathways of Substitution (e.g., S_N2, S_N1, associative, dissociative)

The mechanism of nucleophilic substitution at a tetracoordinate sulfur center is more complex than at a saturated carbon atom and is a subject of ongoing investigation. nih.gov Unlike the clear distinction between S_N1 and S_N2 pathways at carbon, reactions at a sulfonyl sulfur can proceed through several potential pathways. youtube.comorganic-chemistry.org

A direct, concerted displacement, analogous to the S_N2 mechanism, involves a single transition state and results in the inversion of configuration at the sulfur center. nih.gov

Alternatively, the reaction can proceed through a stepwise, associative mechanism . This pathway involves the nucleophilic attack on the sulfur atom to form a pentacoordinate, trigonal-bipyramidal intermediate. nih.govorganic-chemistry.org This intermediate then collapses by expelling the leaving group to form the product.

A dissociative mechanism , analogous to the S_N1 pathway, would involve the initial, rate-determining cleavage of the S-Cl bond to form a highly reactive, tricoordinate sulfonylium cation intermediate, which is then rapidly captured by the nucleophile. However, the formation of a free sulfonylium cation from alkanesulfonyl chlorides is generally considered energetically unfavorable. rsc.org

For substrates like this compound, the mechanism is likely to be on the continuum between a concerted S_N2-like and an associative stepwise pathway. The steric hindrance from the ortho-methyl group on the tolyl ring can influence the reaction rate. Interestingly, for some arenesulfonyl chlorides, ortho-alkyl groups have been observed to cause an unexpected acceleration of the substitution rate, a phenomenon attributed to the relief of ground-state steric strain upon moving to the transition state. mdpi.comorganic-chemistry.orgnih.gov

| Mechanism | Key Feature | Intermediate | Stereochemistry |

| Concerted (S_N2-like) | Single transition state | None | Inversion |

| Associative (Stepwise) | Pentacoordinate intermediate | Trigonal-bipyramidal | Inversion or retention |

| Dissociative (S_N1-like) | Cationic intermediate | Sulfonylium cation | Racemization |

Radical-Mediated Transformations

Beyond ionic pathways, sulfonyl chlorides can also participate in reactions involving radical intermediates. The generation of sulfonyl radicals opens up alternative avenues for C-S bond formation and other transformations.

Generation of Sulfonyl Radicals from Sulfonyl Chlorides

Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides through the homolytic cleavage of the sulfur-chlorine bond. Modern synthetic methods have enabled this transformation under mild conditions, most notably through the use of visible-light photoredox catalysis. researchgate.netnih.gov

In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state. This excited-state catalyst can then act as a potent single-electron reductant. It transfers an electron to the sulfonyl chloride, which undergoes a dissociative electron capture, cleaving the S-Cl bond to release a chloride anion and the desired sulfonyl radical. researchgate.net These generated radicals are valuable intermediates for various coupling reactions, such as their addition to alkenes and alkynes. nih.gov

Radical Addition Reactions (e.g., Hydrosulfonylation of Unsaturated Systems)

The generation of sulfonyl radicals from precursors like this compound enables their participation in a variety of radical addition reactions, most notably the hydrosulfonylation of unsaturated systems such as alkenes and alkynes. nih.gov This process involves the formal addition of a hydrogen atom and a sulfonyl group across a double or triple bond. researchgate.net

The reaction is initiated by the formation of a sulfonyl radical, which then undergoes a regioselective addition to the unsaturated bond, creating a carbon-centered radical intermediate. researchgate.net For the transformation to be completed as a hydrosulfonylation, this intermediate must be trapped by a hydrogen atom transfer (HAT) from a suitable hydrogen atom donor (HAD). researchgate.net The efficiency and success of the HAT step often depend on a "polarity match" between the carbon-centered radical and the HAD. researchgate.net

Tris(trimethylsilyl)silane has been identified as an exceptionally effective hydrogen atom donor for these reactions, particularly in the context of photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes. nih.govresearchgate.net The methodology is versatile, tolerating a wide array of functional groups and proving effective for the late-stage functionalization of complex, biologically active molecules. researchgate.netnih.gov Furthermore, the radical intermediate can be channeled into alternative pathways; for instance, a radical cascade cyclization has been successfully employed to synthesize spirocyclic oxindoles in a single step. researchgate.netnih.gov

| Alkene Type | Reaction Conditions | Outcome | Reference |

| Electron-Deficient Alkenes | Photoredox catalyst, (TMS)3SiH | High yields of hydrosulfonylated products | nih.govresearchgate.net |

| Alkenes with Alkyl Substituents | Polarity-Reversal Catalysis | Effective hydrosulfonylation | researchgate.net |

| N-arylacrylamides with tethered aryl ring | Radical cascade conditions | Spirocyclic oxindoles | researchgate.netnih.gov |

Role of Catalysts (e.g., Copper, Photoredox) in Radical Generation

The generation of sulfonyl radicals from stable sulfonyl chloride precursors is a critical step that requires an external stimulus, typically provided by catalysts. Both photoredox and copper-based catalysts have proven highly effective in this role. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for generating sulfonyl radicals. nih.gov The process is typically initiated by the photoexcitation of a catalyst, such as fac-Ir(ppy)3. nih.gov The excited-state photocatalyst is a potent reductant and can engage in a single-electron transfer (SET) with the sulfonyl chloride. nih.gov This transfer forms a transient radical anion, which rapidly fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. researchgate.netnih.gov This method avoids harsh conditions and has been successfully applied to the hydrosulfonylation of alkenes. researchgate.netnih.govresearchgate.net

Copper Catalysis: Copper catalysts are widely used to initiate radical reactions from organic halides, including sulfonyl chlorides. rsc.orgresearchgate.net Copper(I) species, for example, can mediate atom transfer radical addition (ATRA) reactions. nih.gov In this process, the Cu(I) complex abstracts the chlorine atom from the sulfonyl chloride, generating a sulfonyl radical and a Cu(II)-chloride species. nih.gov This catalytic cycle has been exploited in various transformations, including the efficient ATRA of fluoroalkylsulfonyl chlorides to electron-deficient alkenes under visible light irradiation nih.gov and the copper-catalyzed sulfonylation and cyclization of alkynes. rsc.org These copper-based systems are advantageous due to the low cost and low toxicity of copper compared to other transition metals. rsc.org

| Catalysis Type | Catalyst Example | Mechanism of Radical Generation | Application |

| Photoredox | fac-Ir(ppy)3 | Single-Electron Transfer (SET) to sulfonyl chloride, followed by fragmentation. nih.gov | Hydrosulfonylation of alkenes. nih.gov |

| Copper | Copper(I) Chloride | Chlorine atom abstraction from sulfonyl chloride (ATRA). nih.govnih.gov | Radical cyclization, addition to alkenes. rsc.orgnih.gov |

Metal-Catalyzed Coupling Reactions

Beyond radical additions, this compound can participate in metal-catalyzed coupling reactions to form new carbon-sulfur or carbon-carbon bonds.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-S bonds. nih.gov However, a notable reaction of sulfonyl chlorides is the palladium-catalyzed Stille cross-coupling with organostannanes. researchgate.net In this transformation, the sulfonyl chloride acts as an electrophile, but the reaction proceeds with desulfitation—the extrusion of sulfur dioxide (SO₂). This results in the formation of a new carbon-carbon bond between the organic fragments originally attached to the sulfonyl group and the tin atom, rather than a C-S bond. researchgate.net

This desulfinative Stille coupling demonstrates that the C-S bond of the sulfonyl chloride is activated by the palladium catalyst. The reaction often requires a copper(I) co-catalyst, such as CuBr·SMe₂, and a phosphine (B1218219) ligand like tri-2-furylphosphine. researchgate.net Arenesulfonyl chlorides have been shown to be more reactive than corresponding aryl chlorides and bromides in this type of coupling, highlighting their utility as accessible electrophiles for constructing biaryl and vinyl-aryl structures. researchgate.net

Direct functionalization of C-H bonds represents a highly atom-economical synthetic strategy. In this context, sulfonyl chlorides can be used for the directed sulfonylation of unactivated C-H bonds. nih.gov A prominent example is the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction leads to the formation of the corresponding aryl picolyl sulfones, achieving formal sulfonylation at the picolylic C-H bond. nih.gov

The proposed mechanism does not involve a direct radical abstraction but proceeds through the formation of an N-sulfonylpyridinium salt. Subsequent deprotonation of the acidic picolylic proton generates a key N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov This intermediate then rearranges to afford the thermodynamically more stable C-sulfonylated product. This method provides a straightforward route to synthetically valuable picolyl sulfones, circumventing multi-step sequences that might otherwise be required. nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational studies, particularly those employing density functional theory (DFT), are invaluable for elucidating the complex mechanisms, energetics, and transition states of reactions involving sulfonyl chlorides. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, calculations performed on analogous systems provide significant insights into its reactivity.

For instance, DFT calculations have been used to study the electrophilic addition of related sulfur compounds, like sulfenyl chlorides, to alkenes. researchgate.net These studies help to determine the geometry and electronic states of key intermediates, such as bridged episulfonium ions versus open carbocationic structures, and to explain the observed regioselectivity of the reaction. researchgate.net The calculations analyze the interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the most favorable reaction pathway and the structure of the transition state. researchgate.net

Similar computational approaches can be applied to the reactions of this compound. For radical hydrosulfonylation, quantum chemical calculations can model the energetics of sulfonyl radical addition to an alkene, map the potential energy surface for the subsequent hydrogen atom transfer, and rationalize the observed stereochemical outcomes. In metal-catalyzed reactions, DFT can be used to investigate the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and the energetics of intermediate catalyst-substrate complexes, thereby providing a deeper, quantitative understanding of the reaction mechanism.

Elucidation of Electronic Structures and Reactivity Descriptors

No studies detailing the electronic structure or computational analysis of reactivity descriptors for this compound could be located.

Applications of 1 O Tolyl Ethane 1 Sulfonyl Chloride As a Synthetic Reagent

Derivatization to Other Sulfur(VI) Functionalities

1-(O-tolyl)ethane-1-sulfonyl chloride is a versatile reagent that serves as a precursor for a variety of other sulfur(VI) functional groups. Its reactivity is dominated by the electrophilic nature of the sulfur atom, which is susceptible to attack by various nucleophiles, leading to the displacement of the chloride anion. This section details the preparation of several important sulfur(VI) derivatives from this compound.

Preparation of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a fundamental and widely utilized transformation in organic synthesis. youtube.comyoutube.com This process, often referred to as sulfonylation, converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate), thereby "activating" the alcohol for subsequent nucleophilic substitution or elimination reactions. youtube.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct. youtube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

General Reaction Scheme:

While specific examples detailing the reaction of this compound with various alcohols are not extensively documented in readily available literature, the reaction is expected to proceed under standard sulfonylation conditions. A variety of sulfonyl chlorides can be used for this purpose. youtube.com

| Sulfonyl Chloride | Alcohol | Base | Product |

| Methanesulfonyl chloride | Generic Alcohol (R-OH) | Pyridine | Mesylate (R-OMs) |

| p-Toluenesulfonyl chloride | Generic Alcohol (R-OH) | Pyridine | Tosylate (R-OTs) |

| Trifluoromethanesulfonyl chloride | Generic Alcohol (R-OH) | Pyridine | Triflate (R-OTf) |

Conversion to Sulfinamides

A noteworthy application of sulfonyl chlorides is their conversion to sulfinamides. This transformation involves an in situ reduction of the sulfonyl chloride. One effective methodology for this conversion has been developed, providing a simple and efficient route to sulfinamides, which are valuable compounds in asymmetric chemistry. nih.gov

The reaction is broad in scope and can be performed easily. In a study demonstrating this methodology, various sulfonyl chlorides were successfully converted to their corresponding sulfinamides. The reaction of an o-tolyl substituted sulfonyl chloride with benzylamine (B48309) using triphenylphosphine (B44618) as a reductant and triethylamine (B128534) as a base afforded the desired sulfinamide in a 60% yield. nih.gov

Reaction Conditions and Yield: nih.gov

| Sulfonyl Chloride | Amine | Reductant | Base | Solvent | Yield (%) |

| o-Tolylsulfonyl chloride | Benzylamine | PPh₃ | Et₃N | CH₂Cl₂ | 60 |

This method provides a valuable one-step process to access sulfinamides from readily available sulfonyl chlorides, avoiding the need for sensitive and noxious reagents like thionyl chloride that are often used in traditional sulfinamide synthesis. nih.gov

Generation of Sulfonyl Fluorides

Sulfonyl fluorides are gaining increasing attention in medicinal chemistry and chemical biology due to their unique reactivity and stability. They can be synthesized from sulfonyl chlorides through a halide exchange reaction. mdpi.comorganic-chemistry.org

Several methods exist for this transformation. One common approach involves the use of a fluoride (B91410) source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to displace the chloride from the sulfonyl chloride. mdpi.comorganic-chemistry.org These reactions can be carried out in various solvent systems, including biphasic mixtures of water and acetone. organic-chemistry.org Another strategy involves a one-pot, two-step procedure where a sulfonic acid is first converted to the sulfonyl chloride in situ using cyanuric chloride, followed by the addition of KHF₂ to generate the sulfonyl fluoride. mdpi.com

While direct examples for the fluorination of this compound are not explicitly detailed, the general applicability of these methods to a wide range of aryl sulfonyl chlorides suggests that it would be a viable substrate for this transformation. mdpi.comorganic-chemistry.org

General Methods for Sulfonyl Fluoride Synthesis from Sulfonyl Chlorides:

| Fluorinating Agent | Conditions | Reference |

| KF | Water/acetone biphasic mixture | organic-chemistry.org |

| KHF₂ | Cl-F exchange | mdpi.com |

Access to Sulfonyl Phosphorothioates

S-Aryl phosphorothioates are an important class of organophosphorus compounds with applications in various fields. An efficient protocol for the synthesis of these compounds involves the copper-catalyzed reductive cross-coupling of aryl sulfonyl chlorides with H-phosphonates. rsc.org This method is advantageous due to its high efficiency, tolerance of a wide range of functional groups, and the use of commercially available starting materials under base-free conditions. rsc.org

The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and is performed at elevated temperatures in the air. The H-phosphonate reagent is used in excess. This methodology has been successfully applied to a variety of substituted aryl sulfonyl chlorides, affording the corresponding S-aryl phosphorothioates in moderate to good yields. rsc.org The applicability of this reaction to various aryl sulfonyl chlorides indicates that this compound would likely be a suitable substrate. rsc.org

Representative Examples of Copper-Catalyzed Synthesis of S-Aryl Phosphorothioates: rsc.org

| Aryl Sulfonyl Chloride | H-Phosphonate | Catalyst | Yield (%) |

| Benzenesulfonyl chloride | Diethyl phosphite | Cu(OAc)₂ | 86 |

| 4-Methylbenzenesulfonyl chloride | Diethyl phosphite | Cu(OAc)₂ | 82 |

| 4-Methoxybenzenesulfonyl chloride | Diethyl phosphite | Cu(OAc)₂ | 75 |

| 4-Chlorobenzenesulfonyl chloride | Diethyl phosphite | Cu(OAc)₂ | 78 |

Utility in Complex Molecule Synthesis

As a Building Block for Advanced Intermediates

The true value of a synthetic reagent is often demonstrated by its application in the construction of complex molecular architectures. This compound, through its derivatization into various other sulfur(VI) functionalities, serves as a valuable building block for advanced intermediates in multi-step syntheses.

The sulfonate esters, sulfinamides, sulfonyl fluorides, and sulfonyl phosphorothioates derived from this compound can all participate in a wide array of subsequent chemical transformations. For instance, sulfonate esters are excellent electrophiles for the introduction of the 1-(O-tolyl)ethyl group onto nucleophiles via Sₙ2 reactions. Chiral sulfinamides are powerful auxiliaries and intermediates in asymmetric synthesis. Sulfonyl fluorides have emerged as important probes in chemical biology and as precursors to other functional groups.

While specific total syntheses employing this compound as a key starting material are not prominently featured in the reviewed literature, its potential as a versatile building block is evident from the reactivity of its derivatives. The ability to introduce the 1-(O-tolyl)ethanesulfonyl moiety into molecules, and subsequently transform it, provides synthetic chemists with a powerful tool for the construction of complex and potentially bioactive compounds.

No publically available research data was found on the specific role of this compound in late-stage functionalization strategies.

A thorough review of scientific literature and chemical databases did not yield any specific examples, research findings, or data tables detailing the application of this compound as a synthetic reagent in late-stage functionalization.

Late-stage functionalization (LSF) is a synthetic strategy that introduces chemical modifications to complex molecules at a late point in their synthesis. wikipedia.orgmpg.de This approach is particularly valuable in drug discovery and materials science as it allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships and optimize properties. nih.govchimia.ch LSF reactions can involve the modification of existing functional groups or the direct functionalization of C-H bonds. mpg.de

While the functionalization of sulfonamides, which can be synthesized from sulfonyl chlorides, has been explored in the context of LSF through the generation of sulfonyl radical intermediates, no specific studies involving this compound were identified. acs.org General methodologies for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-established, but the application of this specific ortho-tolyl-substituted ethanesulfonyl chloride in the specialized field of late-stage functionalization remains undocumented in the reviewed sources.

Therefore, no detailed research findings or data tables on the role of this compound in late-stage functionalization can be provided at this time.

Stereochemical Control and Asymmetric Synthesis Involving 1 O Tolyl Ethane 1 Sulfonyl Chloride

Chirality of the 1-(O-tolyl)ethane-1-sulfonyl Chloride Scaffold

The presence of a chiral center in the this compound molecule gives rise to stereoisomerism, a critical consideration for its application in asymmetric synthesis.

The carbon atom bonded to the o-tolyl group, the methyl group, the hydrogen atom, and the sulfonyl chloride moiety in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-(O-tolyl)ethane-1-sulfonyl chloride and (S)-1-(O-tolyl)ethane-1-sulfonyl chloride. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral influence, the synthesis of this compound typically yields a racemic mixture, containing equal amounts of both enantiomers. For applications where a specific stereochemical outcome is desired, the use of a single enantiomer of the sulfonyl chloride is essential.

Asymmetric Synthesis of the Chiral Sulfonyl Chloride

The preparation of enantiomerically pure or enriched this compound is a key challenge. Drawing from established methodologies for the synthesis of analogous chiral sulfinyl and sulfonyl compounds, several enantioselective strategies can be envisaged. nih.govacs.org

While specific methods for the asymmetric synthesis of this compound are not extensively documented, analogous transformations for other chiral sulfonyl chlorides provide a roadmap. One potential approach involves the catalytic asymmetric oxidation of the corresponding thiol or disulfide. organic-chemistry.org The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective formation of the sulfonyl chloride.

Another strategy is the kinetic resolution of a racemic mixture of the sulfonyl chloride. This can be achieved by reacting the racemate with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched sulfonyl chloride. For instance, chiral amines have been used to effect the kinetic resolution of racemic sulfinyl chlorides, a principle that could be extended to sulfonyl chlorides. nih.gov

Furthermore, the synthesis could start from a chiral precursor. For example, a chiral alcohol could be converted to a chiral sulfide, which is then oxidized to the sulfonyl chloride, transferring the initial stereochemistry.

| Method | Description | Potential for this compound |

| Catalytic Asymmetric Oxidation | Oxidation of a prochiral precursor (e.g., thiol) using a chiral catalyst to induce enantioselectivity. organic-chemistry.org | A viable route, provided a suitable prochiral precursor and catalyst system can be identified. |

| Kinetic Resolution | Selective reaction of one enantiomer of the racemic sulfonyl chloride with a chiral reagent, leaving the other enantiomer in excess. nih.gov | Applicable, but the maximum theoretical yield for one enantiomer is 50%. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor that already contains the desired stereocenter. | A robust method if a suitable and accessible chiral starting material can be found. |

Diastereoselective Reactions Utilizing the Chiral Center

Once obtained in an enantiomerically pure form, this compound can serve as a valuable chiral auxiliary or building block in diastereoselective reactions to control the stereochemistry of the final products. wikipedia.org

The reaction of an enantiomerically pure this compound with a prochiral amine can lead to the formation of diastereomeric sulfonamides. The existing stereocenter in the sulfonyl chloride can influence the stereochemical outcome at the newly formed stereocenter in the amine moiety, leading to a preponderance of one diastereomer over the other. This diastereoselectivity is often governed by steric and electronic interactions in the transition state of the reaction. The resulting diastereomers can then be separated, and the chiral 1-(o-tolyl)ethyl group can potentially be cleaved to yield an enantiomerically enriched primary or secondary amine. The efficiency of this stereocontrol is dependent on the specific substrates and reaction conditions. researchgate.net

In a similar vein, the reaction of enantiopure this compound with a nucleophile, such as a Grignard reagent or an organolithium species, can be employed for the asymmetric synthesis of sulfones. The chiral scaffold of the sulfonyl chloride can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer if a new stereocenter is formed during the reaction. This approach is particularly useful in the synthesis of α-chiral sulfones, which are important structural motifs in many biologically active molecules. rsc.orgrsc.org The chiral 1-(o-tolyl)ethyl group acts as a chiral auxiliary, guiding the stereochemical course of the reaction, and can be subsequently removed or modified if necessary. wikipedia.org

| Reaction | Substrate | Expected Outcome | Stereochemical Control |

| Sulfonamide Formation | Prochiral amine | Diastereomeric sulfonamides | The chiral center of the sulfonyl chloride influences the stereochemistry of the amine addition. researchgate.net |

| Sulfone Synthesis | Organometallic nucleophile | Diastereomeric sulfones (if a new stereocenter is formed) | The chiral auxiliary directs the nucleophilic attack to create a preferred stereoisomer. wikipedia.orgrsc.orgrsc.org |

Use as a Chiral Auxiliary or Ligand Precursor

A thorough review of scientific literature and chemical databases reveals a notable absence of documented applications for This compound as either a chiral auxiliary or a direct precursor to chiral ligands for asymmetric synthesis. While the broader class of sulfonyl chlorides and their derivatives, particularly those incorporating chirality, are utilized in stereoselective transformations, specific research detailing the use of this particular compound is not found in the public domain.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.

The structure of this compound, possessing a stereocenter at the carbon atom attached to the sulfonyl chloride group, theoretically allows for its existence as a pair of enantiomers. This intrinsic chirality is a prerequisite for a compound to function as a chiral auxiliary or to be used in the synthesis of a chiral ligand. However, the scientific community has not published research that explores or establishes its utility in these applications.

In the absence of direct research findings, a speculative analysis of its potential could be considered. The sulfonyl chloride moiety is a reactive functional group that can readily react with nucleophiles such as alcohols or amines to form sulfonates and sulfonamides, respectively. This reactivity would be essential for its attachment to a substrate if it were to function as a chiral auxiliary. For instance, it could be envisioned to react with a prochiral ketone or carboxylic acid derivative.

As a ligand precursor, the tolyl group could potentially be functionalized to introduce a coordinating atom, such as phosphorus or nitrogen, to create a bidentate or polydentate chiral ligand. The stereocenter alpha to the sulfur atom could then influence the conformation of the resulting metal complex and, consequently, the stereochemical outcome of a catalyzed reaction.

Despite these theoretical possibilities, the lack of empirical data means that the effectiveness of this compound in inducing stereoselectivity remains unproven. Factors such as the steric and electronic properties of the o-tolyl group, the conformational rigidity of the resulting adducts or ligands, and the ease of removal of the auxiliary would all need to be experimentally investigated to determine its viability.

Advanced Analytical and Spectroscopic Methodologies for Research on 1 O Tolyl Ethane 1 Sulfonyl Chloride

Structural Elucidation Techniques

The precise determination of the molecular architecture and bonding of 1-(O-tolyl)ethane-1-sulfonyl chloride is fundamental to understanding its chemical behavior. To this end, a suite of high-resolution spectroscopic and analytical methods is utilized.

X-ray Crystallography for Molecular Structure Determination and Conformation Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related aromatic sulfonyl chlorides, such as various substituted p-toluenesulfonamides, provides insight into the expected structural features. These studies reveal the geometry around the tetrahedral sulfur atom and the orientation of the tolyl and sulfonyl chloride groups. In the case of this compound, X-ray analysis would be critical in defining the torsion angles between the o-tolyl ring and the ethanesulfonyl group, which are influenced by steric hindrance from the ortho-methyl group.

Table 1: Representative Crystallographic Data for an Analogous Aromatic Sulfonyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.987(4) |

| c (Å) | 9.876(3) |

| β (°) | 112.45(3) |

| Volume (ų) | 1245.8(6) |

| Z | 4 |

| R-factor | 0.045 |

Note: Data presented is for a representative substituted toluenesulfonamide to illustrate typical crystallographic parameters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the protons of the ethanesulfonyl moiety.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in a molecule with a complex substitution pattern. Furthermore, Nuclear Overhauser Effect (NOE) based experiments can provide through-space correlations, offering insights into the solution-state conformation and the proximity of different parts of the molecule. Such data is invaluable for understanding the steric and electronic effects that govern the compound's reactivity and for characterizing the structure of reaction intermediates and adducts formed during sulfonylation reactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.2 - 8.0 | 125 - 145 |

| CH-SO₂Cl | 4.0 - 4.5 | 65 - 75 |

| Ar-CH₃ | 2.3 - 2.6 | 19 - 22 |

| CH₃-CH | 1.5 - 1.9 | 15 - 20 |

Note: These are predicted chemical shift ranges based on data from analogous compounds like o-toluenesulfonyl chloride.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Characteristic fragments would likely include the loss of the chlorine atom, the entire sulfonyl chloride group, or cleavage of the ethyl chain.

In the context of reaction analysis, mass spectrometry is an excellent tool for monitoring the progress of a reaction involving this compound. By analyzing aliquots of the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be tracked. This is particularly useful for confirming the successful formation of the desired sulfonate ester or sulfonamide and for identifying any potential byproducts. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of complex reaction mixtures.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-charge ratio) | Ion Fragment |

| [M]+ | C₉H₁₁ClO₂S |

| [M-Cl]+ | C₉H₁₁O₂S |

| [M-SO₂Cl]+ | C₉H₁₁ |

| [C₇H₇]+ | Tolyl cation |

Note: The table shows predicted key fragments based on the structure of this compound.

Spectroscopic Probes for Reaction Monitoring and Kinetics

Understanding the rate at which this compound reacts and the factors that influence this rate is crucial for its practical application. In-situ spectroscopic techniques are particularly valuable for obtaining real-time kinetic data.

In-situ Spectroscopy (e.g., IR, UV-Vis) for Reaction Progression

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the continuous monitoring of a chemical reaction as it occurs, without the need for sampling. This provides a dynamic view of the reaction progress and can reveal the presence of transient intermediates.

For a sulfonylation reaction involving this compound, in-situ FTIR is particularly powerful. The strong and characteristic vibrational bands of the sulfonyl chloride group (S=O stretches) can be monitored to track the consumption of the starting material. Concurrently, the appearance of new vibrational bands corresponding to the newly formed sulfonate ester or sulfonamide product can be observed. By plotting the absorbance of these key bands against time, a real-time concentration profile of the reactants and products can be generated.

UV-Vis spectroscopy can also be employed for reaction monitoring if the reactants, products, or intermediates have distinct chromophores that absorb in the UV-Vis range. The aromatic tolyl group in this compound provides a UV chromophore, and changes in its electronic environment upon reaction could lead to shifts in its absorption spectrum, which can be monitored to follow the reaction kinetics.

Table 4: Representative In-situ FTIR Monitoring of a Sulfonylation Reaction

| Time (minutes) | Absorbance at ν(S=O) of Sulfonyl Chloride (cm⁻¹) | Absorbance at ν(S=O) of Sulfonate Ester (cm⁻¹) |

| 0 | 1.25 | 0.00 |

| 10 | 0.98 | 0.27 |

| 20 | 0.76 | 0.49 |

| 30 | 0.58 | 0.67 |

| 60 | 0.25 | 0.99 |

| 120 | 0.05 | 1.18 |

Note: This table presents hypothetical data to illustrate the principle of monitoring a sulfonylation reaction using in-situ FTIR.

Kinetic Studies of Sulfonylation Reactions

Detailed kinetic studies provide quantitative information about the rate of a reaction and its mechanism. For the sulfonylation reactions of this compound, the reaction order with respect to the sulfonyl chloride and the nucleophile (e.g., an alcohol or amine) can be determined by systematically varying their initial concentrations and measuring the effect on the initial reaction rate. The rate law and the rate constant for the reaction can then be established.

By conducting these kinetic experiments at different temperatures, the activation parameters of the reaction, such as the activation energy (Ea), can be determined using the Arrhenius equation. This information provides deeper insight into the energy profile of the reaction and the structure of the transition state. Such studies have been performed on similar systems, for instance, the reaction of p-toluenesulfonyl chloride with α-hydroxy acids, revealing second-order kinetics. These findings suggest that the reaction likely proceeds through a bimolecular nucleophilic substitution mechanism at the sulfur atom.

Table 5: Representative Kinetic Data for the Reaction of an Aromatic Sulfonyl Chloride with an Alcohol

| [Sulfonyl Chloride] (mol/L) | [Alcohol] (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 0.05 | 1.25 x 10⁻⁵ |

| 0.10 | 0.05 | 2.51 x 10⁻⁵ |

| 0.05 | 0.10 | 2.49 x 10⁻⁵ |

Note: Data is adapted from kinetic studies of p-toluenesulfonyl chloride to illustrate the determination of reaction order.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the analysis of this compound, a compound that possesses a chiral center at the carbon atom bonded to the sulfonyl chloride group and the tolyl group. These techniques are crucial for assessing its chemical purity, monitoring its synthesis, and, importantly, for separating its enantiomers to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereogenic center in this compound means it exists as a pair of enantiomers, (R)-1-(o-tolyl)ethane-1-sulfonyl chloride and (S)-1-(o-tolyl)ethane-1-sulfonyl chloride. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wikipedia.org This is particularly important in fields where stereochemistry influences biological activity or material properties.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for developing a separation method for this compound. mdpi.com The chiral recognition mechanism involves a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector immobilized on the stationary phase. wikipedia.org

Method development typically involves screening various polysaccharide-based columns and mobile phase compositions, usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, to achieve optimal resolution.

Illustrative Data for Chiral HPLC Separation of this compound Enantiomers

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min | 15.2 min |

| Retention Time (R)-enantiomer | 14.8 min | 18.1 min |

| Resolution (Rs) | > 2.0 | > 2.5 |

HPLC/GC for Reaction Monitoring and Yield Determination

Standard, achiral chromatographic techniques like HPLC and Gas Chromatography (GC) are vital for monitoring the progress of the synthesis of this compound and for determining the final yield and chemical purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A reversed-phase method, typically using a C18 column, can effectively separate the non-polar starting materials, intermediates, and the final sulfonyl chloride product. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. By periodically taking aliquots from the reaction mixture and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product over time. For yield determination, a known amount of an internal standard is added to the final reaction mixture, and the peak area of the product is compared to a calibration curve.

Gas Chromatography (GC) can also be employed, often coupled with a Flame Ionization Detector (FID). However, sulfonyl chlorides can be thermally labile and may degrade at high temperatures in the GC injector or column. Therefore, care must be taken to use moderate temperatures. Alternatively, the sulfonyl chloride can be derivatized to a more stable compound, such as a sulfonamide, prior to analysis. This approach also allows for the simultaneous analysis of other volatile components in the reaction mixture. Similar to HPLC, an internal standard method is used for accurate yield quantification.

Illustrative Data for HPLC Reaction Monitoring

| Compound | Retention Time (min) |

|---|---|

| o-Tolualdehyde (Starting Material) | 3.5 |

| Thionyl Chloride (Reagent) | - (not retained/reactive) |

| This compound (Product) | 8.2 |

Column: C18, 150 x 4.6 mm, 5 µm

Mobile Phase: Acetonitrile/Water gradient

Detector: UV at 254 nm

Illustrative Data for GC Yield Determination

| Compound | Retention Time (min) |

|---|---|

| This compound (Product) | 9.8 |

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)

Injector Temperature: 250 °C

Oven Program: 100 °C hold 2 min, then 15 °C/min to 280 °C

Detector: FID at 300 °C

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions, prompting a shift towards more environmentally benign alternatives. organic-chemistry.orgrsc.org Future research will likely prioritize the development of "green" synthetic routes that minimize waste, avoid hazardous materials, and improve energy efficiency. rsc.org

Key areas of development include:

Photocatalytic Methods: The use of visible-light photocatalysis with heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) presents a sustainable alternative to traditional methods like the Sandmeyer-type reactions. acs.orgnih.govnih.gov These methods operate under mild conditions (room temperature) and show high tolerance for various functional groups. acs.orgnih.gov

Oxidative Chlorination with Greener Reagents: Research is ongoing into replacing harsh chlorinating agents. researchgate.net Environmentally friendly methods, such as using N-chlorosuccinimide (NCS) with S-alkylisothiourea salts or employing systems like ammonium (B1175870) nitrate (B79036) with oxygen as the terminal oxidant, are promising. organic-chemistry.orgrsc.org These approaches often use readily available, less toxic starting materials and can be performed in greener solvents like water. organic-chemistry.orgrsc.org

Waste Reduction and Reagent Recycling: A significant goal is to design processes where byproducts can be easily recycled. For instance, in the NCS-mediated synthesis, the succinimide (B58015) byproduct can be conveniently converted back into the starting reagent, NCS. organic-chemistry.orgresearchgate.net

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Reagents | Chlorosulfonic acid, thionyl chloride, phosphorus pentachloride wikipedia.org | N-chlorosuccinimide, Oxone, Photocatalysts (e.g., K-PHI) organic-chemistry.orgacs.orgrsc.org |

| Conditions | Harsh, often requiring high temperatures mdpi.com | Mild, room temperature, visible light irradiation acs.orgnih.gov |

| Byproducts | Acidic and/or toxic waste researchgate.net | Recyclable byproducts (e.g., succinimide) organic-chemistry.org |

| Environmental Impact | High | Low, reduced use of hazardous substances rsc.org |

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

While the primary reactivity of sulfonyl chlorides in forming sulfonamides and sulfonate esters is well-established, future work will aim to uncover novel transformations. wikipedia.org This involves exploring reactions beyond simple nucleophilic substitution and developing new catalytic systems to control reactivity and selectivity.

Novel Reaction Pathways: Researchers are investigating unconventional reactions, such as the reaction of alkanesulfonyl chlorides with cyclic imines, which can lead to diverse products depending on the substrate and conditions. researchgate.net The potential for sulfonyl chlorides to act as sources for sulfonyl radicals, sulfenes, or even aryl groups in various chemical transformations is an active area of research. researchgate.netmagtech.com.cn Recent discoveries showing that the related sulfonyl fluorides can undergo reactions where the entire SO2F group acts as a leaving group could inspire similar investigations into sulfonyl chloride reactivity. imperial.ac.uk

Advanced Catalytic Systems: The development of new catalysts is crucial for unlocking new reactivity. This includes not only photocatalysts but also organocatalysts, such as tetrapeptides, which have shown promise in mediating enantioselective sulfonylation reactions. nih.gov The goal is to achieve higher efficiency, better selectivity (chemo-, regio-, and enantioselectivity), and broader substrate scope under milder conditions. The use of pyrylium (B1242799) salts to activate the otherwise poorly nucleophilic NH2 group in primary sulfonamides to generate sulfonyl chlorides in situ for further reactions represents a novel activation strategy. nih.govresearchgate.net

Expansion of Applications in Chemical Synthesis

The versatility of the sulfonyl chloride group makes it a valuable tool in organic synthesis. Future research will focus on expanding its utility in constructing increasingly complex and functionally diverse molecules.

New C-S Bond Formations: There is a growing interest in using sulfonyl chlorides as precursors for C-S bond formation, providing alternatives to traditional methods that often use thiols. researchgate.net Recent methods have demonstrated the synthesis of thioethers directly from sulfonyl chlorides and alcohols, showcasing the potential for this umpolung strategy. researchgate.netresearchgate.net

Complex Scaffold Assembly: The sulfonamide linkage is a key structural motif in many pharmaceuticals and agrochemicals. researchgate.net Future applications will leverage 1-(O-tolyl)ethane-1-sulfonyl chloride for the late-stage functionalization of complex, drug-like molecules. nih.govnih.gov The ability to convert a primary sulfonamide back into a reactive sulfonyl chloride under mild conditions opens up new avenues for modifying complex scaffolds without redesigning the entire synthesis. researchgate.netnih.gov This allows for the rapid generation of analog libraries for drug discovery.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced modeling will provide deeper insights into its behavior and guide experimental design.

Predictive Models: The use of Density Functional Theory (DFT) and other computational methods can help elucidate reaction mechanisms, rationalize unexpected reactivity, and predict the outcomes of new reactions. researchgate.netmdpi.com For instance, computational studies have been used to understand the counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur by ortho-alkyl groups. mdpi.com

Machine Learning: As more data on the reactivity of sulfonyl chlorides becomes available, machine learning (ML) models could be developed to predict reaction success, optimize conditions, and even suggest novel synthetic routes. mdpi.comresearchgate.net These models can analyze complex relationships between substrate structure, reagents, and outcomes that may not be immediately obvious to human researchers.

Integration into Flow Chemistry and Automated Synthesis

To improve the safety, efficiency, and scalability of reactions involving sulfonyl chlorides, future research will increasingly focus on integrating their synthesis and application into continuous flow and automated systems.

Flow Chemistry: Continuous flow reactors offer significant advantages for sulfonyl chloride synthesis, which can be highly exothermic and involve hazardous reagents. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters like temperature and residence time, improving safety and often increasing yield and purity. rsc.orgresearchgate.net Systems using continuous stirred-tank reactors (CSTRs) have been developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net

Automated Synthesis: The combination of flow chemistry with automated control and real-time monitoring can lead to highly efficient and reliable processes. mdpi.comresearchgate.net Automated systems can perform multi-step syntheses, optimize reaction conditions through feedback loops, and enable high-throughput screening of reaction parameters or substrate scopes, accelerating research and development. mdpi.com

Q & A

Q. What are the optimal conditions for synthesizing 1-(O-tolyl)ethane-1-sulfonyl chloride, and how can purity be ensured?

The synthesis typically involves sulfonation of o-tolyl derivatives followed by chlorination. A common approach is reacting benzene-1-sulfonyl chloride with cyclopropyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Monitoring reaction progress using TLC and verifying purity via HPLC or NMR (¹H/¹³C) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for o-tolyl groups) and sulfonyl chloride protons (δ 3.5–4.0 ppm). ¹³C NMR confirms sulfonyl (C=O) and aromatic carbons .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for sulfonyl chloride groups, critical for confirming molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₉ClO₂S: ~204.62 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors, as sulfonyl chlorides are irritants (H315, H318, H335) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the o-tolyl group influence the reactivity of the sulfonyl chloride moiety?

The electron-donating methyl group on the o-tolyl ring increases electron density at the sulfonyl chloride, enhancing its electrophilicity. This accelerates nucleophilic substitution reactions (e.g., with amines or alcohols) but may require controlled conditions to avoid over-reactivity. Computational studies (DFT) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in reaction yields when using this compound in multi-step syntheses?

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., sulfonic acid derivatives from hydrolysis).

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to optimize steps. For example, dichloromethane improves solubility in SN2 reactions, while DMF stabilizes transition states .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance selectivity in Friedel-Crafts alkylation .

Q. Can this compound act as a fluorination reagent, and what mechanistic insights support this?

While not a primary fluorinating agent, its sulfonyl group can stabilize fluorinated intermediates. For instance, in the synthesis of pentafluorosulfanyl (SF₅) compounds, it may facilitate sulfur-fluorine bond formation under radical conditions. Mechanistic studies using isotopic labeling (¹⁸O/³⁴S) or in-situ IR spectroscopy can track fluorine incorporation .

Q. How does this compound compare to analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in peptide coupling reactions?

The o-tolyl group introduces steric hindrance, reducing coupling efficiency compared to p-toluenesulfonyl derivatives. However, this hindrance can improve regioselectivity in bulky substrates. Comparative kinetic assays (e.g., monitoring amide bond formation via UV-Vis) quantify these differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.